4-Nitroaniline Hydrochloride

Solubility Formulation Aqueous Synthesis

Essential for aqueous-phase synthesis due to superior solubility vs. free base. Its high, certified purity (>99.0%) and validated characterization make it the optimal reference standard for HPLC calibration, impurity profiling, and ANDA-related QC in regulated pharmaceutical environments. Specifically cited for Mirabegron synthesis and impurity characterization.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 15873-51-5
Cat. No. B096520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroaniline Hydrochloride
CAS15873-51-5
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[NH3+])[N+](=O)[O-].[Cl-]
InChIInChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H
InChIKeyLNJUVOPKIUQOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroaniline Hydrochloride CAS 15873-51-5: Procurement-Ready Technical Baseline and Compound Identity


4-Nitroaniline Hydrochloride (CAS 15873-51-5), with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol, is the hydrochloride salt of 4-nitroaniline. This crystalline solid, presenting as a light yellow to amber or dark green powder, exhibits a melting point in the range of 145-146 °C and is characterized by its para-nitro substitution, which fundamentally dictates its electronic properties and reactivity profile [1][2]. The compound is synthesized by the reaction of 4-nitroaniline with hydrochloric acid, yielding a stable salt form that is soluble in methanol . As a key intermediate, it finds established use in the synthesis of dyes, pharmaceuticals, and serves as a critical component in analytical reference standards .

Why 4-Nitroaniline Hydrochloride CAS 15873-51-5 Cannot Be Replaced by Its Free Base or Other Isomers


The interchangeability of nitroaniline derivatives is scientifically unsound due to quantifiable differences in fundamental physical and chemical properties. Direct substitution of the free base (4-nitroaniline, CAS 100-01-6) is hindered by its significantly lower aqueous solubility, approximately 0.8 g/L at 20 °C, compared to the highly water-soluble hydrochloride salt, a property critical for aqueous reaction media and analytical applications . Furthermore, the electronic landscape is distinct; 4-nitroaniline is a weaker base (conjugate acid pKa ≈ 1.0) than its ortho- or meta-isomers, a consequence of the para-nitro group's resonance and inductive effects that modulate reactivity in nucleophilic aromatic substitution (SNAr) and diazotization pathways [1][2]. For analytical method development, particularly in regulated pharmaceutical environments, the defined purity, validated characterization, and potential pharmacopeial traceability of the hydrochloride reference standard are non-negotiable and cannot be met by the free base or technical-grade isomers .

Quantitative Differentiation Evidence for 4-Nitroaniline Hydrochloride CAS 15873-51-5 vs. Closest Analogs


Aqueous Solubility Enhancement of 4-Nitroaniline Hydrochloride Over the Free Base

The hydrochloride salt form of 4-nitroaniline provides a definitive and quantifiable improvement in aqueous solubility compared to its free base counterpart, 4-nitroaniline (CAS 100-01-6). This enhanced solubility is a critical differentiator for experimental protocols requiring aqueous media .

Solubility Formulation Aqueous Synthesis

Analytical Purity and Reference Standard Qualification for Regulated Environments

Commercially sourced 4-Nitroaniline Hydrochloride is offered with a validated minimum purity of >99.0% as determined by HPLC and Argentometric Titration, and is supplied with a certificate of analysis, enabling its use as a reference standard in regulatory submissions such as ANDAs [1].

Analytical Chemistry Pharmaceutical QC Reference Standards

Differential Basicity and Reactivity: Para-Nitro Substitution vs. Ortho/Meta Isomers

The position of the nitro group on the aniline ring directly dictates the compound's basicity, a key determinant of reactivity in nucleophilic and electrophilic reactions. The para-nitro isomer (as its hydrochloride salt) exhibits a distinct pKa profile compared to its ortho and meta counterparts, leading to predictable and often superior reaction outcomes [1].

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Application as a Key Starting Material in Mirabegron API Synthesis

4-Nitroaniline Hydrochloride is a documented intermediate in the commercial production of Mirabegron, a beta-3 adrenergic agonist used for overactive bladder. This established role in an approved drug substance's synthesis pathway is a powerful procurement signal for pharmaceutical R&D and generic drug development [1].

Pharmaceutical Intermediates API Synthesis Process Chemistry

Inhibitory Activity Against Human Neutrophil Serine Protease

In biochemical assays, 4-Nitroaniline Hydrochloride has demonstrated a specific inhibitory effect on the serine protease activity of human neutrophils and the inflammatory response in K562 cells. This bioactivity is not a general property of all nitroaniline salts and represents a targeted research application .

Biochemical Assay Enzyme Inhibition Inflammation Research

Validated Application Scenarios for 4-Nitroaniline Hydrochloride CAS 15873-51-5 Based on Procurement Evidence


Pharmaceutical Analytical Method Development and Quality Control (QC)

This compound is optimally suited for laboratories developing and validating analytical methods for pharmaceutical substances. Its high, certified purity (>99.0% by HPLC and titration) and provision of comprehensive characterization data enable its use as a primary reference standard for HPLC calibration, impurity profiling, and assay development [1]. It is specifically cited for applications in Abbreviated New Drug Applications (ANDAs) and for QC during commercial API production, such as Mirabegron [2].

Aqueous-Phase Organic Synthesis of Dyes and Intermediates

The significant enhancement in aqueous solubility of the hydrochloride salt over the free base makes it the preferred starting material for reactions conducted in water or aqueous solvent mixtures [1]. This is particularly advantageous in the industrial synthesis of azo dyes and other intermediates where water is a desirable, green solvent, and the elimination of organic co-solvents reduces cost and environmental impact.

Biochemical Research: Protease Activity Assays and Inflammation Studies

For research groups investigating serine protease activity, particularly in human neutrophils, or inflammatory pathways in cell models like K562, this compound presents a specific, literature-supported tool [1]. Its reported ability to inhibit these biological processes justifies its procurement for in vitro studies aimed at understanding enzyme function or screening for modulators of inflammation.

Synthesis of Mirabegron and Related Pharmaceutical Impurities

Due to its documented role as an intermediate in Mirabegron synthesis, procurement of 4-Nitroaniline Hydrochloride is essential for research groups engaged in generic drug development, process chemistry optimization, or the synthesis and characterization of Mirabegron-related impurities for regulatory filings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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